

Preclinical Antitumor Activity of M3541: A Technical Overview

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data on the antitumor activity of **M3541**, a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this investigational agent.

Introduction

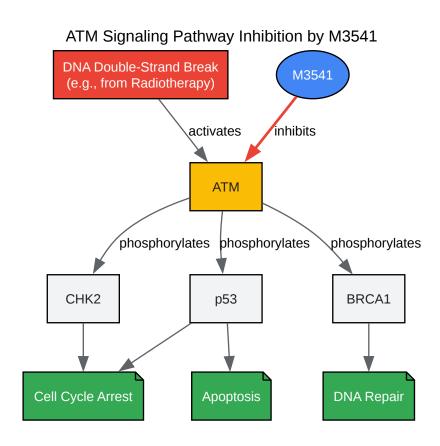
M3541 is an orally bioavailable, small molecule inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR).[1][2] By targeting ATM, M3541 aims to potentiate the efficacy of DNA-damaging therapies, such as radiotherapy and certain chemotherapies, by preventing cancer cells from repairing lethal double-strand breaks (DSBs).[1][2] Preclinical studies have demonstrated that M3541 can sensitize a variety of tumor cell lines to ionizing radiation and enhance the antitumor activity of radiotherapy in in vivo models, leading to complete tumor regressions in some cases.[1][3]

Mechanism of Action: Inhibition of the ATM Signaling Pathway

Upon induction of DNA double-strand breaks by agents like ionizing radiation, ATM is activated and initiates a signaling cascade to orchestrate cell cycle arrest, DNA repair, or apoptosis.



M3541 acts as an ATP-competitive inhibitor of ATM kinase, effectively blocking its ability to phosphorylate downstream targets.[2] This inhibition disrupts the cellular response to DNA damage, leading to the accumulation of unrepaired DSBs and ultimately, mitotic catastrophe and cell death in cancer cells.



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Diagram 1: M3541 inhibits the ATM-mediated DNA damage response pathway.

Quantitative Data on M3541 Antitumor Activity

The following tables summarize the key quantitative data from preclinical studies on M3541.

Table 1: In Vitro Inhibitory Activity of M3541



Target	Assay Type	IC50 (nM)	Cell Line(s)	Reference
ATM Kinase	Biochemical	< 1	-	[2]
p-CHK2 (Thr68)	Cellular (ELISA)	1.1 - 11.2	A549, FaDu, HT29, and others	[1]

Table 2: In Vivo Antitumor Efficacy of M3541 in Combination with Radiotherapy in Xenograft Models

Cancer Model	Treatment Regimen	Outcome	Reference
FaDu (Head and Neck)	M3541 (25, 50, 100 mg/kg, p.o.) + IR (2 Gy x 5)	Dose-dependent tumor growth delay	[3]
FaDu (Head and Neck)	M3541 (100 mg/kg, p.o.) + IR (2 Gy/day, 5 days/week for 6 weeks)	Complete tumor regression	[1][3]
NCI-H1975 (NSCLC)	M3541 (100 mg/kg, p.o.) + IR (2 Gy/day, 5 days/week for 6 weeks)	Complete tumor regression	[1]
Capan-1 (Pancreatic)	M3541 (100 mg/kg, p.o.) + IR (2 Gy/day, 5 days/week for 6 weeks)	Complete tumor regression	[1]
NCI-H460 (NSCLC)	M3541 (100 mg/kg, p.o.) + IR (2 Gy/day, 5 days/week for 6 weeks)	Significant tumor growth delay	[1]

Experimental Protocols In Vitro p-CHK2 ELISA



Objective: To quantify the inhibition of ATM kinase activity in cells treated with M3541.

Methodology:

- Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
- Cells were pre-treated with a dose range of M3541 for 1 hour.
- Cells were then exposed to ionizing radiation (typically 5 Gy) to induce DNA damage.
- After a specified time (e.g., 1 hour), cells were lysed.
- The levels of phosphorylated CHK2 (p-CHK2) at Threonine 68 in the cell lysates were quantified using a commercially available ELISA kit.
- IC50 values were calculated based on the dose-response curves.[1]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of **M3541** in combination with radiotherapy in a living organism.

Methodology:

- Tumor Implantation: Human cancer cells (e.g., FaDu, NCI-H1975) were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1][3]
- Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomized into different treatment groups (typically 5-10 mice per group).[1][3]
- Treatment Administration:
 - M3541 was administered orally (p.o.) at specified doses, typically 10 minutes before irradiation.[1][3]
 - Radiotherapy (IR) was delivered locally to the tumor using a dedicated animal irradiator.
 The fractionation schedule and total dose varied between studies.[1][3]

Foundational & Exploratory





- Tumor Volume Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (length x width²)/2.[3]
- Pharmacodynamic Analysis: In some studies, tumors were harvested at specific time points
 after treatment to analyze the levels of pharmacodynamic biomarkers, such as p-CHK2, by
 ELISA or Western blotting to confirm target engagement.[1]
- Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to compare the efficacy of different treatment regimens.



In Vivo Xenograft Study Workflow Study Setup **Tumor Cell** Implantation Tumor Growth to Palpable Size Randomization of Mice into Groups Treatment Phase M3541 Administration (p.o.) 10 min prior Radiotherapy (Local Irradiation) Monitoring & Analysis Tumor Volume Pharmacodynamic Measurement Analysis

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Data Analysis and Reporting

Diagram 2: General workflow for in vivo xenograft studies with **M3541** and radiotherapy.



Conclusion

The preclinical data for M3541 demonstrate its potential as a potent and selective ATM inhibitor that can significantly enhance the antitumor effects of radiotherapy. Both in vitro and in vivo studies have shown that M3541 effectively inhibits the ATM signaling pathway, leading to increased cancer cell death and tumor regression when combined with ionizing radiation. These findings provided a strong rationale for the clinical investigation of M3541 in combination with DNA-damaging agents for the treatment of solid tumors. However, a Phase I clinical trial was terminated early due to a lack of dose-response and a non-optimal pharmacokinetic profile, and further clinical development was not pursued.[4] Despite this, the preclinical data for M3541 remain a valuable case study for the development of ATM inhibitors and the broader field of DNA damage response-targeted therapies.

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